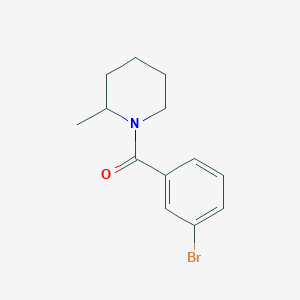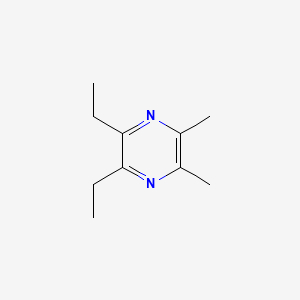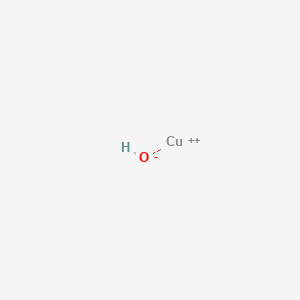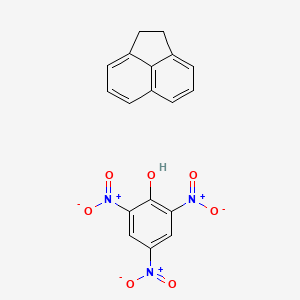
Acenaphthene, monopicrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acenaphthene, monopicrate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8. Acenaphthene is a colorless solid that is primarily obtained from coal tar. The monopicrate derivative is formed by the reaction of acenaphthene with picric acid, resulting in a compound that has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of acenaphthene, monopicrate typically involves the reaction of acenaphthene with picric acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the monopicrate derivative. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Acenaphthene, monopicrate undergoes various chemical reactions, including:
Oxidation: Acenaphthene can be oxidized to form acenaphthoquinone, which is a key intermediate in the synthesis of other compounds.
Reduction: Reduction of acenaphthene can lead to the formation of acenaphthylene.
Substitution: The aromatic nature of acenaphthene allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Acenaphthoquinone
Reduction: Acenaphthylene
Substitution: Nitroacenaphthene, halogenated acenaphthene derivatives
科学研究应用
Acenaphthene, monopicrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Acenaphthene is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of acenaphthene, monopicrate involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity .
相似化合物的比较
Similar Compounds
Acenaphthylene: A related compound that is formed by the reduction of acenaphthene.
Acenaphthoquinone: An oxidation product of acenaphthene with applications in organic synthesis.
Naphthalene: A simpler PAH that serves as a structural basis for acenaphthene.
Uniqueness
Acenaphthene, monopicrate is unique due to its specific chemical structure and the presence of the picrate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
4599-99-9 |
|---|---|
分子式 |
C18H13N3O7 |
分子量 |
383.3 g/mol |
IUPAC 名称 |
1,2-dihydroacenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H |
InChI 键 |
ISHOGBQUWROIFC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


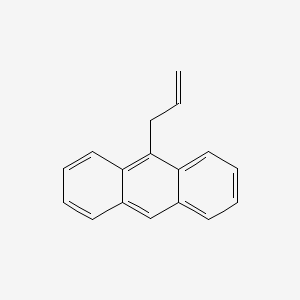
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

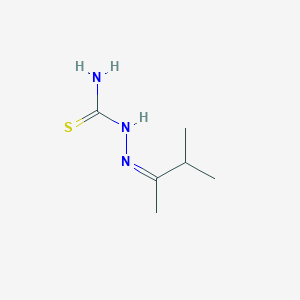
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
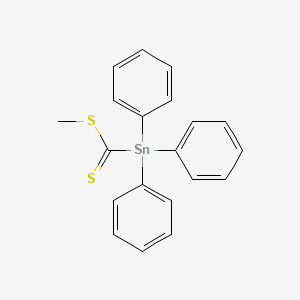
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)

![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)
